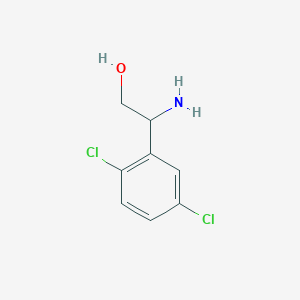

2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol

CAS No.: 1270510-39-8

Cat. No.: VC8163929

Molecular Formula: C8H9Cl2NO

Molecular Weight: 206.07

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1270510-39-8 |

|---|---|

| Molecular Formula | C8H9Cl2NO |

| Molecular Weight | 206.07 |

| IUPAC Name | 2-amino-2-(2,5-dichlorophenyl)ethanol |

| Standard InChI | InChI=1S/C8H9Cl2NO/c9-5-1-2-7(10)6(3-5)8(11)4-12/h1-3,8,12H,4,11H2 |

| Standard InChI Key | GTRJRSYOEJFYII-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)C(CO)N)Cl |

| Canonical SMILES | C1=CC(=C(C=C1Cl)C(CO)N)Cl |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

2-Amino-2-(2,5-dichlorophenyl)ethan-1-ol belongs to the β-amino alcohol class, characterized by an ethanolamine backbone (NH₂-CH₂-CHOH-) substituted with a 2,5-dichlorophenyl group. The chlorine atoms at the 2- and 5-positions of the aromatic ring introduce steric and electronic effects distinct from other dichloro isomers (e.g., 2,3- or 2,4-dichloro). The molecular formula is C₈H₉Cl₂NO, with a theoretical molecular weight of 206.07 g/mol based on analogous compounds .

Stereochemical Considerations

The chiral center at the C2 position (adjacent to the hydroxyl group) creates two enantiomers: (R)- and (S)-configurations. Enantiomeric purity significantly impacts biological activity, as seen in related compounds like (1R)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol, where the R-enantiomer exhibits optimized receptor binding .

Synthesis and Industrial Production

Industrial-Scale Production

Industrial synthesis likely employs continuous-flow hydrogenation reactors to enhance efficiency. For example, the 2,3-dichloro analog is produced using sodium borohydride (NaBH₄) in methanol at 50–60°C, achieving >90% purity .

Physicochemical Properties

Computed Descriptors

Using PubChem’s computational tools , key properties for 2-amino-2-(2,5-dichlorophenyl)ethan-1-ol are predicted:

| Property | Value |

|---|---|

| XLogP3-AA | 1.4 (moderate lipophilicity) |

| Hydrogen Bond Donors | 2 (NH₂, OH) |

| Rotatable Bonds | 2 (C-N and C-O) |

| Polar Surface Area | 66.5 Ų |

The 2,5-dichloro substitution likely enhances metabolic stability compared to 2,3- or 2,4-isomers due to reduced steric hindrance .

Biological Activity and Mechanisms

Anticancer Applications

β-Amino alcohols with dichlorophenyl groups demonstrate cytotoxic activity via apoptosis induction. A comparative study of analogs revealed:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|---|

| 2,4-dichloro derivative | HepG2 | 0.62 | G2/M phase arrest |

| 2,3-dichloro derivative | MDA-MB-231 | 0.40 | Mitochondrial apoptosis |

The 2,5-dichloro isomer’s activity is hypothesized to align with these trends, though steric factors may alter potency.

Applications in Medicinal Chemistry

Drug Intermediate

This compound serves as a chiral building block for antipsychotics and antifungals. For example, the 2,3-dichloro analog is a key intermediate in synthesizing miconazole derivatives .

Agrochemical Development

Dichlorophenyl ethanolamines are precursors to herbicides targeting acetolactate synthase (ALS). The 2,5-substitution pattern may enhance soil persistence compared to commercial herbicides .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume